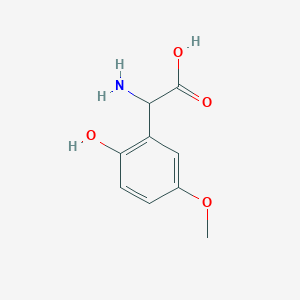
2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid is an organic compound with potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. The unique combination of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the hydroxy and methoxy groups can participate in interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-methoxyphenyl)acetic acid
- 2-Methoxyphenylacetic acid
Comparison
Compared to similar compounds, 2-Amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-amino-2-(2-hydroxy-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H11NO4/c1-14-5-2-3-7(11)6(4-5)8(10)9(12)13/h2-4,8,11H,10H2,1H3,(H,12,13) |
InChI Key |
RVHFCDWALKCTJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















